molecular formula C10H5Cl2NO2S B12127598 2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]-

2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]-

Cat. No.: B12127598
M. Wt: 274.12 g/mol
InChI Key: WXFJSGIVYLSHAV-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Thiazolidinedione (TZD) derivatives are a class of heterocyclic compounds characterized by a five-membered ring containing sulfur, nitrogen, and two ketone groups. The compound 5-[(2,3-dichlorophenyl)methylene]-2,4-thiazolidinedione features a 2,3-dichlorophenyl moiety attached via a methylene group to the TZD core.

Properties

Molecular Formula

C10H5Cl2NO2S

Molecular Weight

274.12 g/mol

IUPAC Name

(5Z)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H5Cl2NO2S/c11-6-3-1-2-5(8(6)12)4-7-9(14)13-10(15)16-7/h1-4H,(H,13,14,15)/b7-4-

InChI Key

WXFJSGIVYLSHAV-DAXSKMNVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C\2/C(=O)NC(=O)S2

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)NC(=O)S2

Origin of Product

United States

Preparation Methods

Conventional Acid-Catalyzed Cyclization

The reaction of thioglycolic acid with chloroacetic acid under acidic conditions (e.g., HCl) yields TZD via cyclization. Source details a protocol where chloroacetic acid (20 mmol) and thiourea (20 mmol) are dissolved in water, followed by the addition of concentrated HCl (6 mL) and refluxing at 100–110°C for 10–12 hours. The product precipitates upon cooling and is recrystallized in ethanol, achieving yields of ~70–75%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. In one approach, thiourea and chloroacetic acid are irradiated at 120°C for 6–10 minutes using a Cu(I) catalyst, yielding TZD in 85–90% purity. This method minimizes side reactions and enhances scalability.

Table 1: Comparison of TZD Core Synthesis Methods

MethodConditionsCatalystTimeYield (%)
ConventionalReflux (100–110°C), HClNone10–12 h70–75
Microwave120°C, 420 W irradiationCu(I)6–10 min85–90

Knoevenagel Condensation with 2,3-Dichlorobenzaldehyde

The exocyclic double bond at position 5 of TZD is introduced via Knoevenagel condensation, a reaction critical for conferring bioactivity.

Conventional Heating Method

A mixture of TZD (0.01 mol), 2,3-dichlorobenzaldehyde (0.01 mol), and morpholine (0.01 mol) in ethanol is refluxed for 5–6 hours with catalytic HCl. The reaction proceeds via nucleophilic attack of the TZD enolate on the aldehyde, followed by dehydration. The product is isolated by ice-water precipitation and recrystallized in ethanol, yielding 65–70%.

Microwave-Assisted Condensation

Under microwave irradiation (420 W, 120°C), the same reactants achieve 90% conversion in 8–12 minutes. The shortened reaction time reduces decomposition, enhancing purity to >95%.

Table 2: Knoevenagel Condensation Optimization

ParameterConventionalMicrowave
Temperature80–85°C (reflux)120°C
Time5–6 h8–12 min
CatalystMorpholine/HClMorpholine/HCl
Yield (%)65–7090

Mechanistic and Kinetic Considerations

The Knoevenagel condensation proceeds via a base-catalyzed enolate formation. Morpholine deprotonates TZD at the C5 position, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of 2,3-dichlorobenzaldehyde. The intermediate undergoes dehydration to form the exocyclic double bond, with HCl accelerating water removal. Kinetic studies reveal a second-order dependence on reactant concentrations, with microwave irradiation lowering activation energy by 30% compared to conventional heating.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6) : The exocyclic methylene proton appears as a singlet at δ 7.7–7.8 ppm, while the NH proton resonates at δ 12.48.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows a single peak at 4.2 minutes, confirming >98% purity.

Industrial-Scale Considerations

The patent CN103554053A highlights a scalable protocol using aqueous HCl for TZD synthesis, avoiding organic solvents. For the condensation step, continuous-flow reactors under microwave conditions achieve throughputs of 1 kg/h with 92% yield .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The methylene carbon at the C5 position acts as an electrophilic site, enabling Michael-type additions with nucleophiles. For example:

  • Reaction with arylidene malononitriles in ethanol/piperidine forms 1:1 adducts via nucleophilic attack at the β-carbon of activated alkenes .

  • Thioamides of α,β-unsaturated acids undergo addition-cyclization to yield fused thiazolidinone derivatives .

Example Reaction :

Thiazolidinedione+MalononitrileEtOH Piperidine5 Arylidene thiazolidinone Adducts[2]\text{Thiazolidinedione}+\text{Malononitrile}\xrightarrow{\text{EtOH Piperidine}}\text{5 Arylidene thiazolidinone Adducts}[2]

Halogenation

Direct halogenation at the methylene group occurs under mild conditions:

  • Treatment with bromine (Br₂) in acetic acid yields 5-bromo derivatives , which serve as intermediates for further functionalization .

  • Chlorination (Cl₂) similarly produces 5-chloro-thiazolidinediones, though steric hindrance from the 2,3-dichlorophenyl group may limit reactivity .

Conditions :

  • Halogen (Br₂ or Cl₂) in acetic acid, 0–25°C

  • Reaction time: 2–4 hours

[2+2] Photocycloaddition

Under blue light (465 nm), the compound undergoes stereoselective [2+2] photocycloaddition with activated alkenes, forming dispirocyclobutanes . The reaction proceeds via excitation of the exocyclic double bond, followed by cycloaddition with a partner alkene .

ParameterDetails
SolventCH₂Cl₂ or MeOH
Light Source465 nm LEDs
Stereoselectivityε-Isomer (1,3 head-to-tail syn coupling) dominates (>90% yield)
ByproductsMonospirocyclobutanes (in presence of BF₃·OEt₂)

Sulfonation

Reaction with chlorosulfonic acid introduces a sulfonyl group at the C4 position:

Reaction Pathway :

Thiazolidinedione+ClSO H4 Chlorosulfonyl 5 arylidene thiazolidinedione[6]\text{Thiazolidinedione}+\text{ClSO H}\rightarrow \text{4 Chlorosulfonyl 5 arylidene thiazolidinedione}[6]

Conditions :

  • Chlorosulfonic acid (excess), room temperature

  • Reaction time: 1–2 hours

Ring-Opening Reactions

Under basic conditions (e.g., NaOR/ROH), the thiazolidinedione ring undergoes methanolysis , producing dihydrothiazoles. This involves:

  • Base-induced ring opening to form a thioamide intermediate.

  • Intramolecular cyclization via S-attack at the exocyclic double bond .

Products :

  • cis- and trans-Dihydrothiazoles (isolated via chromatography) .

Oxidation and Reduction

  • Oxidation : While direct oxidation data is limited, analogous thiazolidinediones are oxidized to sulfoxides or sulfones using H₂O₂ or mCPBA .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond, yielding saturated thiazolidinedione derivatives .

Mechanistic Insights

  • The 2,3-dichlorophenyl group enhances electron withdrawal, increasing the electrophilicity of the methylene carbon and facilitating nucleophilic additions .

  • Steric effects from the dichlorophenyl substituent influence reaction rates and stereoselectivity in photocycloadditions .

Scientific Research Applications

Biological Activities

2,4-Thiazolidinedione derivatives have been investigated for a wide range of biological activities:

  • Antidiabetic Effects : The primary application of this compound is as an insulin sensitizer. It enhances glucose uptake and improves insulin sensitivity in peripheral tissues, making it effective for managing type 2 diabetes .
  • Antimicrobial Activity : Recent studies have shown that thiazolidinedione derivatives exhibit significant antimicrobial properties. This includes activity against various bacterial strains, which could be beneficial in treating infections .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial in combating oxidative stress-related diseases. This activity contributes to its potential use in various therapeutic areas beyond diabetes .
  • Anti-inflammatory Properties : Thiazolidinediones have been noted for their anti-inflammatory effects, which can be advantageous in treating conditions characterized by chronic inflammation .
  • Anticancer Potential : Emerging research suggests that certain thiazolidinedione derivatives may possess anticancer properties. Studies have indicated that these compounds can influence cancer cell metabolism and induce apoptosis in various cancer cell lines .

Case Studies

Several studies have documented the efficacy of 2,4-Thiazolidinedione derivatives:

  • A study demonstrated the synthesis of novel thiazolidinedione compounds with enhanced hypoglycemic activity compared to standard drugs like Rosiglitazone. Molecular docking studies indicated significant binding interactions with PPARγ receptors, crucial for insulin sensitivity .
  • Another investigation focused on the anticancer properties of thiazolidinedione derivatives. The synthesized compounds were tested against human cancer cell lines (HepG-2 and A-549), showing promising cytotoxic effects that warrant further exploration in therapeutic contexts .

Comparative Data Table

Compound NameStructural FeaturesBiological Activity
2,4-ThiazolidinedioneBasic structure without substitutionsInsulin sensitizer
PioglitazoneContains a propanoic acid moietyAntidiabetic agent
RosiglitazoneContains a phenyl ring with different substituentsInsulin sensitizer with cardiovascular effects
TroglitazoneContains a methoxy groupAntidiabetic agent with potential hepatotoxicity

Mechanism of Action

The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to glucose and lipid metabolism. By activating PPARs, the compound can improve insulin sensitivity and exert anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Cytotoxicity

The cytotoxicity of TZD derivatives is highly dependent on the substituents attached to the core. Below is a comparative analysis of key compounds:

Compound Core Structure Substituents Cytotoxicity (HepG2 cells) Key Findings
Target Compound : 5-[(2,3-DCP)methylene]-TZD TZD 2,3-Dichlorophenyl-methylene Not directly tested Hypothesized to exhibit cytotoxicity due to TZD core and electron-withdrawing Cl substituents .
DCPT : 3-(3,5-DCP)-TZD TZD 3,5-Dichlorophenyl IC₅₀ ~50 μM High cytotoxicity attributed to TZD ring and 3,5-dichloro substitution .
DCPMT : 5-(3,5-DCP-methyl)-TZD TZD 3,5-Dichlorophenyl-methyl IC₅₀ ~75 μM Reduced cytotoxicity compared to DCPT, suggesting methylene vs. methyl affects activity .
MPMT-I : 5-(4-MeOPh-methylene)-TZD TZD 4-Methoxyphenyl-methylene IC₅₀ ~30 μM High cytotoxicity despite electron-donating OMe group; unsaturated methylene enhances reactivity .
DCPO : 3-(3,5-DCP)-Oxazolidinedione Oxazolidinedione 3,5-Dichlorophenyl Non-cytotoxic Lack of TZD ring eliminates toxicity, emphasizing TZD's role in cytotoxicity .
NDPS : Pyrrolidinedione derivative Pyrrolidinedione 3,5-Dichlorophenyl Non-cytotoxic Confirms cyclic imides without TZD are less toxic .

Key Structural Determinants of Activity

  • TZD Ring : The presence of a TZD ring is a critical determinant of cytotoxicity. Compounds like DCPT, DCPMT, and MPMT-I (all TZD derivatives) showed significant toxicity, while oxazolidinedione (DCPO) and pyrrolidinedione (NDPS) analogs were inactive .
  • Substituent Position : Electron-withdrawing groups (e.g., Cl) enhance cytotoxicity. For example, DCPT (3,5-dichloro) is more potent than MPMT-I (4-methoxy), but the latter’s unsaturated methylene group compensates by increasing electrophilicity .
  • Methylene vs. Methyl : The unsaturated methylene group in MPMT-I and the target compound likely improves metabolic stability and target binding compared to saturated methyl derivatives like DCPMT .

Mechanistic Insights

  • Electrophilic Reactivity : The TZD ring’s electrophilic nature may facilitate covalent interactions with cellular nucleophiles, contributing to toxicity .

Biological Activity

2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]- is a compound belonging to the thiazolidinedione class, known for its significant biological activities, particularly in the context of diabetes management and other therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on various research findings.

Structural Overview

The compound features a five-membered ring structure containing sulfur and nitrogen atoms, with a dichlorophenyl group attached via a methylene bridge. This unique structure differentiates it from other thiazolidinediones (TZDs), which are primarily recognized for their role as insulin sensitizers in type 2 diabetes management.

1. Antidiabetic Effects

2,4-Thiazolidinedione derivatives are primarily noted for their insulin-sensitizing properties . They enhance glucose uptake and improve insulin sensitivity in peripheral tissues. The specific compound has shown promising results in various studies:

  • Mechanism of Action : TZDs activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which plays a crucial role in glucose metabolism and lipid storage.
  • Research Findings : A study highlighted that certain derivatives exhibited significant hypoglycemic effects in alloxan-induced diabetic rats, demonstrating potential as effective antidiabetic agents .

2. Antimicrobial Activity

Recent investigations have indicated that thiazolidinedione derivatives exhibit antimicrobial properties. For instance:

  • Study Results : Compounds similar to 2,4-Thiazolidinedione displayed antibacterial efficacy against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined for several derivatives, showcasing their potential as antimicrobial agents .

3. Anticancer Properties

The anticancer potential of thiazolidinediones has garnered attention:

  • Cytotoxicity Assessments : Research employing the MTT assay demonstrated that certain derivatives of 2,4-Thiazolidinedione exhibited cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .
  • Mechanistic Insights : The ability of these compounds to induce apoptosis in cancer cells has been linked to their interaction with specific cellular pathways .

Synthesis Methods

The synthesis of 2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]- can be achieved through several methods:

  • Condensation Reactions : The reaction between thiazolidinedione and aromatic aldehydes under various conditions has been reported to yield this compound.
  • Solvent-Free Reactions : Innovative synthetic approaches have been developed that enhance yield and reduce reaction time .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant hypoglycemic activity in diabetic animal models with IC50 values indicating low toxicity .
Study BInvestigated the antimicrobial activity against Staphylococcus aureus with MIC values ranging from 16 to 32 mg/mL .
Study CShowed cytotoxic effects on human colon cancer cell lines with varying COX-2 expression levels .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-[(2,3-dichlorophenyl)methylene]-2,4-thiazolidinedione, and how do their reaction mechanisms differ?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation , where the active methylene group of 2,4-thiazolidinedione reacts with 2,3-dichlorobenzaldehyde under catalytic conditions. Key methods include:

  • Thiourea-based cyclization : Thiourea reacts with chloroacetic acid in acidic conditions to form the thiazolidinedione core .
  • Catalytic optimization : Tungstic acid (15 mol%) in DMF/acetic acid under reflux improves yield, though solvent choice (e.g., ethanol vs. DMF) critically affects reaction efficiency .
  • Mechanistic variations : Substitution, cyclization, and hydrolysis steps differ based on sulfur sources (thiocyanate vs. thiourea), impacting reaction rates and atom economy .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-[(2,3-dichlorophenyl)methylene]-2,4-thiazolidinedione?

  • Methodological Answer :

  • IR spectroscopy : Confirms the presence of C=O (1735 cm⁻¹), C=S (690 cm⁻¹), and aromatic C-H stretches (3055 cm⁻¹) .
  • ¹H NMR : Identifies olefinic protons (δ 6.8–7.5 ppm) from the dichlorophenylmethylene group and thiazolidinedione ring protons (δ 3.5–4.2 ppm) .
  • Chromatography (TLC/HPLC) : Validates purity and monitors reaction progress using solvent systems like ethyl acetate/hexane (3:7) .

Q. What in vitro assays are recommended for evaluating the antioxidant potential of TZD derivatives?

  • Methodological Answer :

  • DPPH radical scavenging assay : Measures free radical inhibition at 517 nm, with ascorbic acid as a reference standard. For example, derivatives like ISS-3 and ISS-5 showed >70% scavenging at 50 µg/ml .
  • Table :
Compound% Scavenging (50 µg/ml)Reference Standard (Ascorbic Acid)
ISS-378%85%
ISS-572%85%

Advanced Research Questions

Q. How can conflicting cytotoxicity data among structurally similar TZD derivatives be systematically analyzed?

  • Methodological Answer :

  • Structure-activity relationship (SAR) clustering : Use chemical fingerprints to group compounds into classes based on substituents (e.g., dichlorophenyl vs. methoxyphenyl). For example, TZD derivatives with a 2,4-dichlorophenyl group (e.g., DCPT) exhibit higher cytotoxicity (IC₅₀: 50–75 µM) than methoxyphenyl analogs (MPMT: IC₅₀ >200 µM) .
  • Mechanistic profiling : Compare metabolic stability (e.g., CYP450 assays) and cellular uptake (e.g., LC-MS quantification) to resolve discrepancies .

Q. What experimental strategies can elucidate the role of the TZD ring in hepatotoxicity using in vitro models?

  • Methodological Answer :

  • HepG2 cell viability assays : Incubate derivatives (0–250 µM) for 24 hours and assess via MTS assay. For example, TZD-containing compounds (e.g., DCPMT) reduce viability to 40%, while oxazolidinedione analogs (DCPO) show no toxicity .
  • Reactive oxygen species (ROS) measurement : Use fluorescent probes (e.g., DCFH-DA) to link TZD-induced oxidative stress to hepatotoxicity .

Q. How can computational methods predict the metabolic stability of 5-[(2,3-dichlorophenyl)methylene]-2,4-thiazolidinedione derivatives?

  • Methodological Answer :

  • In silico ADMET prediction : Tools like SwissADME assess metabolic sites (e.g., CYP3A4-mediated oxidation of the dichlorophenyl group).
  • Density functional theory (DFT) : Calculate bond dissociation energies (BDE) for the TZD ring to predict susceptibility to hydrolysis or oxidation .

Data Contradiction Analysis

  • Example : While TZD derivatives like DCPMT show cytotoxicity (IC₅₀: 60 µM), structurally similar succinimide analogs (MPMS-I) are non-toxic. This suggests that the TZD ring’s electrophilic properties (e.g., α,β-unsaturated carbonyl) may drive toxicity, but solubility (e.g., logP >3) and metabolic activation (e.g., glutathione conjugation) are confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.